Davercin

Description

Properties

IUPAC Name |

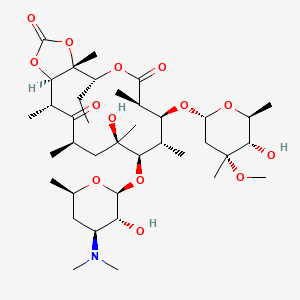

(1R,2R,5R,6S,7S,8R,9R,11R,13R,14R)-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-hydroxy-6-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-1,5,7,9,11,13-hexamethyl-3,15,17-trioxabicyclo[12.3.0]heptadecane-4,12,16-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H65NO14/c1-14-25-38(10)32(52-35(44)53-38)20(4)27(40)18(2)16-36(8,45)31(51-34-28(41)24(39(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-37(9,46-13)30(42)23(7)48-26/h18-26,28-32,34,41-42,45H,14-17H2,1-13H3/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30+,31-,32-,34+,36-,37-,38-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKLGIWNNVDPGCA-ZDYKNUMJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C2(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC3CC(C(C(O3)C)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)(C)O)C)C)OC(=O)O2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@]2([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)O[C@H]4[C@@H]([C@H](C[C@H](O4)C)N(C)C)O)(C)O)C)C)OC(=O)O2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H65NO14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801031707 | |

| Record name | Erythromycin A cyclic 11,12-carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801031707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

759.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55224-05-0 | |

| Record name | Erythromycin, cyclic 11,12-carbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55224-05-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Erythromycin A cyclic 11,12-carbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055224050 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Erythromycin A cyclic 11,12-carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801031707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ERYTHROMYCIN CYCLOCARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4H3125L82R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Davercin on Bacterial Ribosomes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Davercin, a macrolide antibiotic, is a prodrug of erythromycin, specifically erythromycin ethylsuccinate.[1][2] Upon administration, it is converted into the active form, erythromycin, which exerts its antibacterial effect by targeting the bacterial ribosome.[2] This guide provides a detailed technical overview of the mechanism of action of this compound (as erythromycin) on bacterial ribosomes, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and drug development professionals.

Core Mechanism of Action

This compound, through its active form erythromycin, inhibits bacterial protein synthesis by binding to the 50S large ribosomal subunit.[2][3] This interaction occurs within the nascent peptide exit tunnel (NPET), a path through which newly synthesized polypeptide chains emerge from the ribosome.[4][5] The binding of erythromycin partially obstructs this tunnel, leading to the inhibition of protein synthesis.[5] This action is primarily bacteriostatic, meaning it inhibits bacterial growth, but can be bactericidal at higher concentrations.[1][2]

The key steps in the mechanism of action are:

-

Binding to the 50S Ribosomal Subunit: Erythromycin binds to the 23S ribosomal RNA (rRNA) of the 50S subunit.[3] The binding site is located near the peptidyl transferase center (PTC), the catalytic core of the ribosome responsible for peptide bond formation.[6]

-

Inhibition of Translocation: The presence of the antibiotic in the NPET interferes with the translocation step of elongation.[2] Translocation is the process where the ribosome moves along the messenger RNA (mRNA) to the next codon, a crucial step for the continuation of protein synthesis.

-

Context-Specific Ribosome Stalling: The inhibitory effect of erythromycin is not uniform across all proteins. Instead, it causes the ribosome to stall in a sequence-dependent manner.[4][5][7] The specific amino acid sequence of the nascent polypeptide chain within the exit tunnel influences the stalling efficiency.[4][7][8] For instance, certain peptide motifs, like the "R/K-X-R/K" motif (where R is arginine, K is lysine, and X is any amino acid), are particularly prone to inducing a stall in the presence of macrolides.[7]

Quantitative Data on Erythromycin-Ribosome Interaction

The following tables summarize key quantitative data regarding the interaction of erythromycin with bacterial ribosomes. It is important to note that this compound is a prodrug of erythromycin, and these values reflect the activity of the active erythromycin molecule.

Table 1: Binding Affinity of Erythromycin to Bacterial Ribosomes

| Parameter | Value | Organism | Temperature | Reference |

| Dissociation Constant (Kd) | 1.0 x 10⁻⁸ M | Escherichia coli | 24°C | [9] |

| Dissociation Constant (Kd) | 1.4 x 10⁻⁸ M | Escherichia coli | 5°C | [9] |

| Dissociation Constant (Kd) | 4.9 ± 0.6 nM | Streptococcus pneumoniae | 37°C | [10] |

Table 2: Inhibitory Concentration of Erythromycin

| Parameter | Value | Assay | Organism | Reference |

| IC50 | 20 to 60 µM | In vitro protein synthesis | Pseudomonas aeruginosa | [11] |

Experimental Protocols

In Vitro Translation Inhibition Assay

This assay measures the ability of a compound to inhibit protein synthesis in a cell-free system.

Methodology:

-

Preparation of Cell-Free Extract: Bacterial cells (e.g., E. coli) are cultured, harvested, and lysed to prepare a cell-free extract containing ribosomes, tRNAs, amino acids, and other necessary components for translation.

-

In Vitro Translation Reaction: A reaction mixture is prepared containing the cell-free extract, a specific mRNA template (often encoding a reporter protein like luciferase or GFP), and varying concentrations of the antibiotic (e.g., erythromycin).

-

Incubation: The reaction is incubated at 37°C to allow for protein synthesis.

-

Quantification of Protein Synthesis: The amount of newly synthesized protein is quantified. For a luciferase reporter, this is done by adding luciferin and measuring the resulting luminescence.

-

Data Analysis: The percentage of inhibition is calculated for each antibiotic concentration, and the IC50 value (the concentration at which 50% of protein synthesis is inhibited) is determined by plotting the data and fitting it to a dose-response curve.[11][12]

Toeprinting Assay

This technique is used to map the precise location of a stalled ribosome on an mRNA molecule.

Methodology:

-

In Vitro Transcription-Translation: A DNA template encoding a specific gene of interest is transcribed and translated in a cell-free system in the presence and absence of the antibiotic.

-

Primer Annealing: A radiolabeled or fluorescently labeled DNA primer is annealed to the mRNA downstream of the expected stalling site.

-

Reverse Transcription: Reverse transcriptase is added to the reaction. The enzyme synthesizes a complementary DNA (cDNA) strand, starting from the primer.

-

Ribosome Stalling as a Block: When the reverse transcriptase encounters a stalled ribosome on the mRNA, it stops, resulting in a truncated cDNA product.

-

Gel Electrophoresis: The cDNA products are separated by size using denaturing polyacrylamide gel electrophoresis.

-

Analysis: The appearance of a specific truncated cDNA band in the presence of the antibiotic indicates the precise location of the ribosome stall.[4][13][14]

Ribosome Profiling (Ribo-Seq)

Ribosome profiling is a high-throughput sequencing technique that provides a genome-wide snapshot of all the mRNA fragments protected by ribosomes at a specific moment.

Methodology:

-

Cell Treatment and Lysis: Bacterial cells are treated with the antibiotic for a defined period. Translation is then arrested, and the cells are lysed.

-

Nuclease Digestion: The cell lysate is treated with a nuclease (e.g., RNase I) to digest all mRNA that is not protected by ribosomes. The resulting ribosome-protected fragments (RPFs) are typically 20-30 nucleotides in length.

-

Ribosome Isolation: Monosomes (single ribosomes) are isolated by sucrose gradient centrifugation.

-

RNA Extraction: The RPFs are extracted from the purified ribosomes.

-

Library Preparation and Sequencing: The RPFs are converted into a cDNA library and sequenced using next-generation sequencing.

-

Data Analysis: The sequencing reads are mapped back to the bacterial genome to determine the density and position of ribosomes on each mRNA. This reveals which genes are being actively translated and where ribosomes are pausing or stalling in the presence of the antibiotic.[5][15][16]

Visualizing the Mechanism and Workflows

References

- 1. Erythromycin ethyl succinate | C43H75NO16 | CID 443953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Erythromycin Ethylsuccinate? [synapse.patsnap.com]

- 3. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. Molecular basis for erythromycin-dependent ribosome-stalling during translation of the ErmBL leader peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The general mode of translation inhibition by macrolide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bacterial Protein Synthesis as a Target for Antibiotic Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ribosomal stalling landscapes revealed by high-throughput inverse toeprinting of mRNA libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Translational Attenuation Mechanism of ErmB Induction by Erythromycin Is Dependent on Two Leader Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Binding of [14C]Erythromycin to Escherichia coli Ribosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. Identification of Chemical Compounds That Inhibit Protein Synthesis in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Drug-Sensing by the Ribosome Induces Translational Arrest via Active Site Perturbation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Context specific action of ribosomal antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Ribosome profiling uncovers selective mRNA translation associated with eIF2 phosphorylation in erythroid progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Erythromycin Cyclocarbonate: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erythromycin, a cornerstone of macrolide antibiotics, has undergone numerous structural modifications to enhance its therapeutic profile. Among these, erythromycin cyclocarbonate (also known as Davercin) emerges as a significant derivative, demonstrating improved stability and heightened antibacterial efficacy. This technical guide provides an in-depth exploration of the discovery and synthesis of erythromycin cyclocarbonate. It details the chemical pathways, experimental protocols, and analytical characterization of this potent semisynthetic antibiotic. The document is intended to serve as a comprehensive resource for researchers and professionals engaged in the field of antibiotic development and medicinal chemistry.

Introduction

Erythromycin, a macrolide antibiotic produced by the bacterium Saccharopolyspora erythraea, has been a mainstay in the treatment of various bacterial infections for decades. Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[1] However, the clinical utility of erythromycin is hampered by its instability in acidic environments, such as the stomach, which leads to the formation of inactive degradation products.[2]

To address this limitation and improve its pharmacokinetic properties, numerous derivatives of erythromycin have been synthesized. Erythromycin cyclocarbonate, specifically the 11,12-cyclic carbonate of erythromycin A, is a notable semisynthetic derivative that exhibits greater stability and enhanced antibacterial activity compared to its parent compound.[3] This modification involves the formation of a cyclic carbonate ester across the 11 and 12-hydroxyl groups of the erythronolide A ring. This structural change not only protects the molecule from acid-catalyzed degradation but also appears to favorably influence its interaction with the bacterial ribosome.[2]

This guide will provide a detailed overview of the discovery and synthesis of erythromycin cyclocarbonate, including established experimental procedures, quantitative data, and characterization methods.

Synthesis of Erythromycin Cyclocarbonate

The primary route for the synthesis of erythromycin A 11,12-cyclic carbonate involves the reaction of erythromycin A with a suitable carbonate precursor, most commonly ethylene carbonate. This reaction is typically carried out in the presence of a base catalyst.

General Reaction Scheme

The overall chemical transformation can be depicted as follows:

Caption: General synthesis of erythromycin cyclocarbonate.

Experimental Protocols

Several methods for the synthesis of erythromycin cyclocarbonate have been reported, primarily in patent literature. The following protocols are based on these established procedures.

Protocol 1: Synthesis using Potassium Carbonate in Toluene

This method is a commonly cited procedure for the preparation of erythromycin cyclocarbonate.[4]

-

Materials:

-

Erythromycin A

-

Ethylene carbonate

-

Anhydrous potassium carbonate (catalyst)

-

Toluene (solvent)

-

Water

-

-

Procedure:

-

Dissolve erythromycin A in toluene in a suitable reaction vessel.

-

Add ethylene carbonate and anhydrous potassium carbonate to the solution.

-

Heat the mixture with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, cool the mixture and filter to remove the potassium carbonate.

-

The toluene is then removed under reduced pressure.

-

The resulting product is precipitated from an organic solvent by the addition of water.

-

The precipitate is collected by filtration, washed with water, and dried to yield erythromycin cyclocarbonate.

-

Protocol 2: Synthesis using Cesium Carbonate in Diisopropyl Ether

This protocol describes a high-yield synthesis of erythromycin cyclocarbonate.[5]

-

Materials:

-

Erythromycin A

-

Ethylene carbonate

-

Cesium carbonate (catalyst)

-

Diisopropyl ether (solvent)

-

Toluene

-

Water

-

-

Procedure:

-

Dissolve Erythromycin A (0.40 mol) in toluene (1470 mL) and filter to remove any insoluble material.

-

Concentrate the solution under reduced pressure.

-

Dissolve the residue in diisopropyl ether (2900 mL).

-

Add ethylene carbonate (0.60 mol) and cesium carbonate (0.20 mol) to the solution.

-

Stir the mixture at room temperature for 20 hours.

-

Collect the precipitated crystals by filtration.

-

Wash the crystals with water (1500 mL).

-

Dry the obtained crystals with hot air at 50°C to yield erythromycin A 11,12-cyclic carbonate.

-

Quantitative Data from Synthesis

The following table summarizes quantitative data from a reported high-yield synthesis protocol.[5]

| Parameter | Value |

| Reactants | |

| Erythromycin A | 294 g (0.40 mol) |

| Ethylene Carbonate | 53.0 g (0.60 mol) |

| Cesium Carbonate | 65.5 g (0.20 mol) |

| Solvent | |

| Diisopropyl Ether | 2900 mL |

| Reaction Conditions | |

| Temperature | Room Temperature |

| Time | 20 hours |

| Product | |

| Erythromycin A 11,12-cyclic carbonate | 206 g |

| Yield | 68% |

Note: Another example in the same patent using diethyl ether as a solvent reported a yield of 83%.[5]

Characterization of Erythromycin Cyclocarbonate

Comprehensive characterization is essential to confirm the structure and purity of the synthesized erythromycin cyclocarbonate.

Spectroscopic Data

| Technique | Erythromycin A 11,12-Cyclic Carbonate (Expected) | Erythromycin A (Reference) |

| ¹H NMR | Characteristic shifts for the macrolide ring protons, with notable changes in the vicinity of C-11 and C-12 due to the carbonate ring. | Complex spectrum with numerous overlapping signals. |

| ¹³C NMR | Appearance of a new carbonyl carbon signal for the carbonate group (~155 ppm). Shifts in the C-11 and C-12 signals. | Ketone carbonyl at C-9 (~221 ppm). |

| IR (Infrared) Spectroscopy | Strong C=O stretching band for the cyclic carbonate (~1800 cm⁻¹). Absence of the broad O-H stretch from the 11- and 12-hydroxyl groups. | Broad O-H stretching band (~3450 cm⁻¹), C=O stretching for the lactone and ketone. |

| Mass Spectrometry (MS) | [M+H]⁺ at m/z 760.9. | [M+H]⁺ at m/z 734.9. |

Note: The IR spectrum for a related compound, "Erythromycin, ethyl carbonate," shows a strong absorption indicative of a carbonate group.[3]

Mechanism of Action

Erythromycin cyclocarbonate exerts its antibacterial effect through the same fundamental mechanism as erythromycin: the inhibition of bacterial protein synthesis.

Caption: Mechanism of action of erythromycin cyclocarbonate.

The key steps in the mechanism of action are:

-

Cellular Entry: Erythromycin cyclocarbonate penetrates the bacterial cell wall and membrane.

-

Ribosomal Binding: It binds to the 23S rRNA component of the 50S ribosomal subunit.[1]

-

Inhibition of Translocation: This binding event physically blocks the exit tunnel for the nascent polypeptide chain, thereby inhibiting the translocation step of protein synthesis.

-

Bacteriostatic Effect: The cessation of protein synthesis prevents the bacteria from growing and replicating, resulting in a bacteriostatic effect.

The cyclocarbonate modification is believed to enhance the stability of the molecule, potentially leading to improved bioavailability and a higher effective concentration at the site of action compared to erythromycin A.[2]

Antibacterial Activity

Erythromycin cyclocarbonate is active against a broad spectrum of Gram-positive bacteria and some Gram-negative bacteria, including strains of Staphylococcus aureus, Streptococcus pneumoniae, and Haemophilus influenzae.[6] It has been reported to possess higher antibacterial activity than the parent erythromycin.

Comparative Antibacterial Spectrum

The following table provides a general comparison of the antibacterial spectrum. Specific Minimum Inhibitory Concentration (MIC) data for erythromycin cyclocarbonate is limited in publicly available literature, so a direct quantitative comparison is challenging. The data for erythromycin is provided as a baseline.

| Bacterial Species | Erythromycin Cyclocarbonate Activity | Erythromycin MIC (μg/mL) - Susceptible Range |

| Staphylococcus aureus | Active | ≤ 0.5 |

| Streptococcus pneumoniae | Active | ≤ 0.25 |

| Haemophilus influenzae | Active | ≤ 4 |

Note: MIC values can vary depending on the specific strain and testing methodology.

Conclusion

Erythromycin cyclocarbonate represents a successful modification of a classic antibiotic, addressing the inherent instability of erythromycin A while enhancing its antibacterial potency. The synthesis, primarily achieved through the reaction with ethylene carbonate, is a well-established process with reported high yields. The mechanism of action, centered on the inhibition of bacterial protein synthesis, is retained from the parent molecule. This technical guide has provided a comprehensive overview of the discovery, synthesis, and activity of erythromycin cyclocarbonate, intended to aid researchers and professionals in the ongoing development of novel and improved antibacterial agents. Further research to fully elucidate its spectroscopic characteristics and to perform detailed comparative studies of its antibacterial activity against a wide range of clinical isolates would be of significant value to the scientific community.

References

- 1. Erythromycin(114-07-8) IR Spectrum [m.chemicalbook.com]

- 2. Solution Structure and Assignments of the 1H and 13C NMR Spectra of Erythromycin C in Organic and Aqueous Solution - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]

- 3. Erythromycin, ethyl carbonate [webbook.nist.gov]

- 4. Inhibition of Erythromycin and Erythromycin-Induced Resistance among Staphylococcus aureus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Susceptibility testing of macrolide antibiotics against Haemophilus influenzae and correlation of in vitro results with in vivo efficacy in a mouse septicemia model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Erythromycin Cyclocarbonate? [synapse.patsnap.com]

Davercin: An In-depth Technical Guide to its Antibacterial Spectrum Against Gram-positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

Davercin (Erythromycin Cyclocarbonate) is a semi-synthetic macrolide antibiotic derived from erythromycin.[1][2] It exhibits a potent antibacterial spectrum, particularly against Gram-positive bacteria. This document provides a comprehensive technical overview of this compound's mechanism of action, its in vitro activity against key Gram-positive pathogens, and detailed experimental protocols for assessing its antibacterial efficacy.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound, like other macrolide antibiotics, exerts its bacteriostatic effect by targeting and inhibiting protein synthesis in susceptible bacteria.[3][4] The primary target is the 50S subunit of the bacterial ribosome.

The mechanism involves the following key steps:

-

Binding to the 50S Ribosomal Subunit: this compound binds with high affinity to the 23S ribosomal RNA (rRNA) component of the 50S subunit.[3]

-

Occlusion of the Nascent Peptide Exit Tunnel (NPET): The binding site is located within the NPET, a channel through which newly synthesized polypeptide chains exit the ribosome.[5][6]

-

Inhibition of Protein Elongation: By binding within the tunnel, this compound sterically hinders the progression of the growing polypeptide chain.[7][8] This interference can lead to the premature dissociation of peptidyl-tRNA from the ribosome, thereby halting protein synthesis.[3]

This targeted action against the bacterial ribosome ensures that host eukaryotic cells, which have different ribosomal structures (80S), are not affected, contributing to the antibiotic's selective toxicity.

Mechanism of this compound action on the bacterial ribosome.

Antibacterial Spectrum Against Gram-positive Bacteria

This compound demonstrates significant in vitro activity against a broad range of clinically relevant Gram-positive bacteria. Its efficacy is often equal to or greater than that of erythromycin.[9] The following table summarizes the Minimum Inhibitory Concentration (MIC) values for erythromycin against key Gram-positive pathogens, which serve as a strong indicator for the activity of this compound. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in an in vitro susceptibility test.[10]

| Bacterial Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | References |

| Staphylococcus aureus (MSSA) | 0.25 - 2048 | - | - | [11] |

| Staphylococcus aureus (MRSA) | ≥8 | - | - | [12] |

| Streptococcus pneumoniae | 0.008 - >64 | 0.06 | 0.06 | [13][14] |

| Streptococcus pyogenes (Group A) | 2 - >256 | - | - | [15][16] |

| Corynebacterium diphtheriae | <0.016 - 1.0 | - | 0.75 | [17][18] |

Note: Data presented is for Erythromycin, from which this compound is derived. MIC50 and MIC90 represent the concentrations required to inhibit 50% and 90% of isolates, respectively.

Experimental Protocols: Broth Microdilution Method for MIC Determination

The determination of Minimum Inhibitory Concentration (MIC) is a fundamental technique for assessing the susceptibility of bacteria to an antimicrobial agent. The broth microdilution method is a standardized protocol recommended by the Clinical and Laboratory Standards Institute (CLSI).[19][20]

Principle

This method involves challenging a standardized bacterial inoculum with serial twofold dilutions of the antimicrobial agent in a liquid growth medium. The MIC is determined as the lowest concentration of the agent that completely inhibits visible bacterial growth after a defined incubation period.[10]

Materials

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

This compound (or other antimicrobial agent) stock solution

-

Bacterial isolate to be tested

-

Sterile saline or broth for inoculum preparation

-

McFarland turbidity standards (typically 0.5)

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

-

Multichannel pipette

Detailed Methodology

-

Preparation of Antimicrobial Dilutions: a. Prepare a stock solution of this compound in an appropriate solvent. b. Perform serial twofold dilutions of the this compound stock solution in CAMHB directly in the wells of a 96-well microtiter plate. Typically, 50-100 µL of each concentration is added to the wells, covering a clinically relevant range. c. Include a positive control well (broth with no antibiotic) and a negative control well (uninoculated broth) on each plate.

-

Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select several morphologically similar colonies of the test organism. b. Suspend the colonies in sterile saline or broth. c. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or with a spectrophotometer. d. Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[21]

-

Inoculation and Incubation: a. Inoculate each well (except the negative control) with the prepared bacterial suspension. The final volume in each well should be 100-200 µL. b. Seal the plates or place them in a container to prevent evaporation. c. Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[21]

-

Reading and Interpretation: a. After incubation, examine the plates for visible bacterial growth (turbidity or a pellet at the bottom of the well). b. The MIC is the lowest concentration of this compound at which there is no visible growth.

Workflow for MIC determination by broth microdilution.

Conclusion

This compound is a potent macrolide antibiotic with a well-defined mechanism of action against the bacterial ribosome. Its antibacterial spectrum covers a wide array of clinically significant Gram-positive pathogens, including various species of Staphylococcus, Streptococcus, and Corynebacterium. The quantitative data, demonstrated through MIC values, confirm its strong in vitro efficacy. Standardized methodologies, such as the broth microdilution test, are crucial for the continued evaluation of this compound and other novel antimicrobial agents in research and drug development settings. This guide provides the foundational technical information required for professionals working to combat infections caused by Gram-positive bacteria.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. glpbio.com [glpbio.com]

- 3. Macrolides: Mode of Action, Mechanism of Resistance • Microbe Online [microbeonline.com]

- 4. Macrolides - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. How macrolide antibiotics work - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The macrolide binding site on the bacterial ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Binding Site of Macrolide Antibiotics on the Ribosome: New Resistance Mutation Identifies a Specific Interaction of Ketolides with rRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. PL196467B1 - A new form of cyclic erythromycin A 11,12 carbonate and pharmaceutical compositions containing this form - Google Patents [patents.google.com]

- 10. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. The Array of Antibacterial Action of Protocatechuic Acid Ethyl Ester and Erythromycin on Staphylococcal Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Investigation of Staphylococcus aureus Isolates Identified as Erythromycin Intermediate by the Vitek-1 System: Comparison with Results Obtained with the Vitek-2 and Phoenix Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. academic.oup.com [academic.oup.com]

- 15. applications.emro.who.int [applications.emro.who.int]

- 16. journals.asm.org [journals.asm.org]

- 17. researchgate.net [researchgate.net]

- 18. scielo.br [scielo.br]

- 19. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 20. researchgate.net [researchgate.net]

- 21. goldbio.com [goldbio.com]

Davercin inhibition of protein synthesis pathway

An In-depth Technical Guide on the Davercin (Erythromycin) Pathway of Protein Synthesis Inhibition

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a macrolide antibiotic whose active component is a derivative of erythromycin, exerts its bacteriostatic effect by targeting and inhibiting protein synthesis.[1][2][3] This technical guide delineates the molecular mechanism of action by which this compound and its parent compound, erythromycin, interfere with the bacterial translational machinery. It provides a detailed overview of its binding site on the ribosome, the context-dependent nature of the inhibition, quantitative data on its efficacy, and the key experimental protocols used to elucidate this pathway. This document is intended to serve as a comprehensive resource for researchers in microbiology, pharmacology, and drug development.

Introduction to this compound and Macrolide Antibiotics

This compound is an antibiotic belonging to the macrolide class, with its active substance being erythromycin cyclocarbonate, a derivative of erythromycin A.[3][4][5] Macrolides are characterized by a large macrocyclic lactone ring and are primarily bacteriostatic, meaning they inhibit the growth and reproduction of bacteria rather than killing them outright.[2] They are effective against a range of Gram-positive bacteria and some Gram-negative bacteria by specifically targeting bacterial protein synthesis.[3] The specificity for bacterial ribosomes over their eukaryotic counterparts ensures selective toxicity, making them valuable therapeutic agents.

Mechanism of Action: Inhibition of Protein Synthesis

The primary mechanism of action for this compound (erythromycin) is the inhibition of bacterial protein synthesis by binding to the 50S subunit of the bacterial 70S ribosome.[2][5] This interaction does not completely halt translation but rather modulates it in a manner dependent on the sequence of the nascent polypeptide chain.

The Bacterial Ribosome Target

Bacterial ribosomes (70S) are composed of a small (30S) and a large (50S) subunit. The 50S subunit houses the peptidyl transferase center (PTC), the site of peptide bond formation, and the nascent peptide exit tunnel (NPET), a channel through which the growing polypeptide chain emerges.

Binding Site within the Nascent Peptide Exit Tunnel (NPET)

Erythromycin binds within the NPET of the 50S ribosomal subunit, in close proximity to the PTC.[6] Its binding site is primarily composed of segments of the 23S rRNA.[7] By occupying this strategic position, erythromycin partially obstructs the tunnel, creating a steric hindrance for the elongating polypeptide chain.[8]

Context-Dependent Inhibition and Ribosome Stalling

Contrary to the early model of acting as a simple "plug," erythromycin's inhibitory action is more nuanced. It allows the initiation of translation and the formation of the first few peptide bonds.[8] However, as the nascent peptide grows, specific amino acid sequences, known as macrolide arrest motifs, interact with both the drug and the tunnel wall. This interaction induces a conformational change in the PTC, which stalls further elongation.[6] This stalling can lead to the premature dissociation of the peptidyl-tRNA (the tRNA carrying the incomplete peptide chain) from the ribosome, a phenomenon known as "peptidyl-tRNA drop-off," which effectively terminates protein synthesis for that specific transcript.[8] The inhibition is therefore selective and depends on the protein being synthesized.

Quantitative Data on Macrolide-Ribosome Interaction

The efficacy of macrolides can be quantified by measuring their binding affinity to the ribosome and their concentration-dependent inhibition of protein synthesis. The following table summarizes key quantitative parameters for erythromycin and related macrolides.

| Compound | Parameter | Value | Organism/System | Citation |

| Erythromycin | IC₅₀ (Protein Synthesis) | 1.5 µg/mL | Haemophilus influenzae | [9][10] |

| Erythromycin | Kd (Ribosome Binding) | 1.0 x 10⁻⁸ M (24°C) | Escherichia coli | [11][12] |

| Erythromycin | Overall Kd (Cell-free) | 36 nM | Escherichia coli | [13] |

| Clarithromycin | Overall Kd (Cell-free) | 8 nM | Escherichia coli | [13] |

| Roxithromycin | Overall Kd (Cell-free) | 20 nM | Escherichia coli | [13] |

-

IC₅₀ (Half-maximal Inhibitory Concentration): The concentration of a drug that inhibits a biological process by 50%.

-

Kd (Dissociation Constant): A measure of the binding affinity between a ligand (drug) and a protein (ribosome). A lower Kd value indicates a stronger binding affinity.

Visualization of Pathways and Workflows

Pathway of Protein Synthesis Inhibition by this compound

The following diagram illustrates the key steps in bacterial protein synthesis and the specific point of inhibition by this compound (Erythromycin).

Caption: this compound (Erythromycin) binds to the NPET, causing stalling and peptidyl-tRNA drop-off.

Experimental Workflow: In Vitro Translation Inhibition Assay

This diagram outlines a generalized workflow for assessing the inhibitory effect of a compound like this compound on protein synthesis in a cell-free system.

Caption: Workflow for determining the IC50 of this compound using an in vitro translation assay.

Key Experimental Methodologies

The mechanism of this compound has been elucidated through a variety of sophisticated experimental techniques. Below are detailed descriptions of the core methodologies.

In Vitro Translation (IVT) Inhibition Assay

This assay directly measures the effect of an antibiotic on protein synthesis in a controlled, cell-free environment.[14]

-

Objective: To quantify the concentration-dependent inhibition of protein synthesis by this compound and determine its IC₅₀ value.

-

Methodology:

-

System Preparation: A bacterial cell-free protein synthesis system (e.g., E. coli S30 extract or a reconstituted system like PURExpress) is prepared. This system contains all necessary components for translation: ribosomes, tRNAs, amino acids, and energy sources.[14]

-

Template: A specific mRNA transcript coding for a reporter protein (e.g., firefly luciferase or Green Fluorescent Protein) is added to the system.

-

Inhibitor Addition: Varying concentrations of this compound (erythromycin) are added to the reaction mixtures. A control reaction with no antibiotic is also prepared.

-

Incubation: The reactions are incubated at 37°C to allow for translation to occur.

-

Detection: After a set time, the amount of synthesized reporter protein is quantified. For luciferase, a substrate is added, and the resulting luminescence is measured. For GFP, fluorescence is measured.

-

Analysis: The reporter signal at each this compound concentration is compared to the no-drug control. The data are plotted as percent inhibition versus drug concentration, and the IC₅₀ value is calculated from the resulting dose-response curve.[14]

-

Ribosome Profiling (Ribo-Seq)

Ribosome profiling is a powerful, high-throughput sequencing technique used to obtain a genome-wide snapshot of active translation, revealing precisely where ribosomes are located on mRNA transcripts at a given moment.[15][16]

-

Objective: To identify the specific sites on mRNAs where ribosomes stall in the presence of this compound.

-

Methodology:

-

Cell Treatment: A culture of bacteria is treated with a sub-lethal concentration of this compound to induce ribosome stalling.

-

Lysis and Nuclease Digestion: The cells are rapidly lysed, and the lysate is treated with a nuclease (e.g., micrococcal nuclease). The nuclease digests all mRNA that is not protected by ribosomes.[17]

-

Monosome Isolation: The resulting 70S ribosome-mRNA complexes (monosomes) are isolated, typically through sucrose gradient centrifugation or size-exclusion chromatography.

-

Footprint Extraction: The mRNA fragments protected by the ribosomes (known as "ribosome footprints," typically 20-30 nucleotides long) are extracted.

-

Library Preparation and Sequencing: The footprints are converted into a cDNA library and sequenced using next-generation sequencing.

-

Data Analysis: The sequenced reads are mapped back to the bacterial genome. An accumulation of reads at specific locations within a gene's coding sequence indicates a site of ribosome stalling, revealing the macrolide arrest motifs.[18]

-

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM is a structural biology technique used to determine the high-resolution three-dimensional structure of macromolecules in their near-native state.[19]

-

Objective: To visualize the atomic-level interactions between this compound and the bacterial ribosome.

-

Methodology:

-

Complex Formation: Purified 70S bacterial ribosomes are incubated with a saturating concentration of this compound to form a stable ribosome-drug complex.

-

Vitrification: A small volume of the sample is applied to an EM grid, blotted, and rapidly plunged into liquid ethane. This process, called vitrification, freezes the complexes in a thin layer of non-crystalline ice, preserving their native structure.

-

Data Collection: The frozen grid is imaged in a transmission electron microscope at cryogenic temperatures. Thousands of images, each containing many randomly oriented ribosome particles, are collected.[20]

-

Image Processing: The individual particle images are computationally extracted, aligned, and averaged to generate a high-resolution 3D reconstruction of the ribosome-Davercin complex.

-

Model Building and Analysis: An atomic model of the complex is built into the cryo-EM density map. This allows for the precise identification of the this compound binding pocket and the specific rRNA nucleotides and ribosomal proteins that interact with the drug.[21]

-

Conclusion

This compound, through its active component erythromycin, inhibits bacterial protein synthesis via a sophisticated, context-dependent mechanism. By binding to the nascent peptide exit tunnel of the 50S ribosomal subunit, it selectively stalls the translation of specific proteins, leading to the inhibition of bacterial growth. The quantitative analysis of its binding affinity and inhibitory concentration, combined with advanced methodologies like ribosome profiling and cryo-EM, has provided a deep, molecular-level understanding of its pathway. This knowledge is critical for overcoming mechanisms of antibiotic resistance and for the rational design of novel, more effective macrolide antibiotics in the future.

References

- 1. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. pillintrip.com [pillintrip.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. oladoctor.com [oladoctor.com]

- 5. medkoo.com [medkoo.com]

- 6. Direct Measurements of Erythromycin's Effect on Protein Synthesis Kinetics in Living Bacterial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Erythromycin binding is reduced in ribosomes with conformational alterations in the 23 S rRNA peptidyl transferase loop - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The general mode of translation inhibition by macrolide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. selleckchem.com [selleckchem.com]

- 11. Binding of [14C]erythromycin to Escherichia coli ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Binding of [14C]Erythromycin to Escherichia coli Ribosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. A simple real-time assay for in vitro translation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Protocol for Ribosome Profiling in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. tandfonline.com [tandfonline.com]

- 18. A systematically-revised ribosome profiling method for bacteria reveals pauses at single-codon resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 19. journals.asm.org [journals.asm.org]

- 20. biorxiv.org [biorxiv.org]

- 21. Structural conservation of antibiotic interaction with ribosomes - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Pharmacokinetics and Pharmacodynamics of Erythromycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro pharmacokinetics and pharmacodynamics of Erythromycin, a macrolide antibiotic. The information presented herein is intended to support research, discovery, and development activities by providing key data and experimental context. Erythromycin, originally discovered in 1952, functions by inhibiting protein synthesis in susceptible bacteria.[1] While primarily bacteriostatic, it can exhibit bactericidal activity at higher concentrations.[2][3]

In Vitro Pharmacokinetics

The in vitro pharmacokinetic properties of a drug are crucial for predicting its behavior in vivo. Key parameters for Erythromycin are summarized below.

Metabolism

Erythromycin is primarily metabolized in the liver.[][5] In vitro studies using human liver microsomes (HLMs) have demonstrated that the principal metabolic pathway is N-demethylation, mediated by the cytochrome P450 enzyme CYP3A4.[][5][6] The major metabolite formed through this process is N-demethyl-erythromycin.[6][7] It is important to note that Erythromycin can also induce microsomal enzymes and form an inactive complex with cytochrome P-450.[8]

Protein Binding

The extent of plasma protein binding influences the amount of free drug available to exert its pharmacological effect. In vitro studies have shown that the protein binding of Erythromycin is approximately 20%.[9]

Permeability

The Caco-2 permeability assay is a standard in vitro method used to predict the oral absorption of drugs. This assay utilizes a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form a barrier with properties similar to the intestinal epithelium.[10][11] While specific permeability coefficient (Papp) values for Erythromycin were not found in the provided search results, the Caco-2 model is the standard for assessing such parameters.

Quantitative In Vitro Pharmacokinetic Data

| Parameter | Observation | Source |

| Primary Metabolizing Enzyme | Cytochrome P450 3A4 (CYP3A4) | [][5][6] |

| Major Metabolic Pathway | N-demethylation | [6] |

| Primary Metabolite | N-demethyl-erythromycin | [6][7] |

| Plasma Protein Binding | ~20% | [9] |

In Vitro Pharmacodynamics

The in vitro pharmacodynamic properties of Erythromycin describe its interaction with bacterial pathogens.

Mechanism of Action

Erythromycin exerts its antibacterial effect by inhibiting protein synthesis.[1][12] It binds to the 23S ribosomal RNA molecule within the 50S subunit of the bacterial ribosome.[1][][12] This binding action interferes with the translocation step of protein synthesis, effectively halting the elongation of the polypeptide chain.[12] As human cells possess 40S and 60S ribosomal subunits, their protein synthesis is not affected.[][5]

Antibacterial Spectrum

Erythromycin is effective against a range of bacteria, including:

-

Gram-positive bacteria: Streptococcus pneumoniae, Streptococcus pyogenes, Staphylococcus aureus, Listeria monocytogenes, and Corynebacterium diphtheriae.[1][5][12]

-

Gram-negative bacteria: Neisseria species, Bordetella pertussis, and Campylobacter species.[2]

-

Atypical pathogens: Mycoplasma pneumoniae, Chlamydia trachomatis, and Legionella pneumophila.[1][2][12]

Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. MIC values for Erythromycin against various pathogens are presented below.

| Organism | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Source |

| Streptococcus pneumoniae | 0.03 - >256 | - | - | [13] |

| Streptococcus pyogenes | - | - | - | [14] |

| Staphylococcus aureus | 0.5 - ≥256 | - | - | [15] |

| Rhodococcus equi | - | Mean MICs often >0.5 | - | [16] |

| Bordetella pertussis | 0.03 - 0.125 | 0.06 - 0.125 | 0.125 | [17] |

| Ureaplasma isolates | 0.063 - 256 | 2 | 4 | [18] |

Time-Kill Curves

In vitro time-kill curve analyses demonstrate the rate of bacterial killing over time at different antibiotic concentrations. For Erythromycin, these studies have shown a decrease of 2 log10 in pneumococcal counts within 3 hours.[9][19]

Post-Antibiotic Effect (PAE)

Erythromycin exhibits a post-antibiotic effect, which is the persistent suppression of bacterial growth after a short exposure to the antibiotic.[20] The duration of the PAE can vary depending on the bacterial strain and the concentration of Erythromycin. For Staphylococcus aureus, a PAE of 3 hours has been observed.[21] Against various Streptococcus species, the PAE has been reported to be between 2.4 and 4.3 hours.[22][23]

Mechanisms of Resistance

Bacterial resistance to Erythromycin primarily occurs through two mechanisms:

-

Target Site Modification: This is often mediated by erythromycin ribosomal methylase (erm) genes, which encode for enzymes that methylate the 23S rRNA.[24][25] This modification prevents Erythromycin from binding to the ribosome. This can result in resistance to macrolides, lincosamides, and streptogramin B (MLSB phenotype).[24]

-

Active Efflux: Efflux pumps, encoded by genes such as mef, actively transport Erythromycin out of the bacterial cell, reducing its intracellular concentration.[12][24]

Experimental Protocols

In Vitro Metabolism Using Human Liver Microsomes

This protocol provides a general workflow for assessing the metabolism of Erythromycin in vitro.

-

Objective: To identify the metabolites of Erythromycin and determine the role of CYP450 enzymes.

-

Materials: Human liver microsomes (HLMs), Erythromycin, phosphate buffer (pH 7.4), NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), magnesium chloride, and a quenching solution (e.g., acetonitrile).

-

Procedure:

-

Prepare an incubation mixture containing HLMs, phosphate buffer, and Erythromycin in a microcentrifuge tube.

-

Pre-incubate the mixture at 37°C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the reaction mixture at 37°C with shaking.

-

Stop the reaction at various time points by adding a quenching solution.

-

Centrifuge the samples to pellet the protein.

-

Analyze the supernatant for the parent drug and metabolites using LC-MS/MS.[26]

-

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol outlines the steps for determining the MIC of Erythromycin against a bacterial strain.

-

Objective: To determine the lowest concentration of Erythromycin that inhibits the visible growth of a specific bacterium.

-

Materials: 96-well microtiter plate, Mueller-Hinton broth (or other appropriate growth medium), Erythromycin stock solution, bacterial inoculum standardized to a specific concentration (e.g., 5x10^5 CFU/mL).[27]

-

Procedure:

-

Dispense growth medium into all wells of the 96-well plate.[28]

-

Create a serial two-fold dilution of the Erythromycin stock solution across the wells of the plate.[28][29]

-

Inoculate each well (except for a sterility control) with the standardized bacterial suspension.[27][28]

-

Determine the MIC by visually inspecting the plate for the lowest concentration of Erythromycin that shows no turbidity (visible growth).[27]

-

Caco-2 Permeability Assay

This protocol describes the general procedure for assessing the permeability of Erythromycin across a Caco-2 cell monolayer.

-

Objective: To evaluate the potential for intestinal absorption of Erythromycin in vitro.

-

Materials: Caco-2 cells, Transwell inserts (with semi-permeable membranes), cell culture medium, Hank's Balanced Salt Solution (HBSS) or another transport buffer, Erythromycin solution.

-

Procedure:

-

Seed Caco-2 cells onto the Transwell inserts and culture for approximately 21 days to allow for differentiation and monolayer formation.[30]

-

Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).[10][30]

-

To measure apical to basolateral permeability (A to B), add the Erythromycin solution to the apical (upper) compartment of the Transwell insert.

-

At specified time intervals, collect samples from the basolateral (lower) compartment.

-

To measure basolateral to apical permeability (B to A), add the Erythromycin solution to the basolateral compartment and collect samples from the apical compartment.

-

Analyze the concentration of Erythromycin in the collected samples using LC-MS/MS.

-

Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-A / Papp A-B).[10]

-

Visualizations

Caption: Mechanism of action of Erythromycin at the bacterial 50S ribosome.

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC).

Caption: A typical workflow for conducting a Caco-2 permeability assay.

Caption: The primary mechanisms of bacterial resistance to Erythromycin.

Caption: A general workflow for an in vitro metabolism study using human liver microsomes.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. litfl.com [litfl.com]

- 3. droracle.ai [droracle.ai]

- 5. longdom.org [longdom.org]

- 6. researchgate.net [researchgate.net]

- 7. In vitro and in vivo correlation of hepatic transporter effects on erythromycin metabolism: characterizing the importance of transporter-enzyme interplay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of erythromycin on hepatic drug-metabolizing enzymes in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. enamine.net [enamine.net]

- 11. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 12. What is the mechanism of Erythromycin? [synapse.patsnap.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Minimum inhibitory concentrations of erythromycin and rifampin for Rhodococcus equi during the years 2007–2014 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. cejph.szu.cz [cejph.szu.cz]

- 18. researchgate.net [researchgate.net]

- 19. Comparison of pharmacodynamics of azithromycin and erythromycin in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Postantibiotic effect of roxithromycin, erythromycin, and clindamycin against selected gram-positive bacteria and Haemophilus influenzae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. journals.asm.org [journals.asm.org]

- 22. Post-antibiotic effect of azithromycin and erythromycin on streptococcal susceptibility to phagocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Prevalence and Mechanisms of Erythromycin Resistance in Group A and Group B Streptococcus: Implications for Reporting Susceptibility Results - PMC [pmc.ncbi.nlm.nih.gov]

- 25. academic.oup.com [academic.oup.com]

- 26. Study of in-vitro metabolism of selected antibiotic drugs in human liver microsomes by liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 27. microbe-investigations.com [microbe-investigations.com]

- 28. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 29. Minimal Inhibitory Concentration (MIC) [protocols.io]

- 30. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

An In-depth Technical Guide to Davercin (CAS Number: 55224-05-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Davercin, with the CAS number 55224-05-0, is a semi-synthetic macrolide antibiotic. Chemically, it is identified as erythromycin A cyclic 11,12-carbonate. This modification of the erythromycin A scaffold, through the formation of a cyclic carbonate ester at the 11 and 12 hydroxyl groups, results in a compound with enhanced physicochemical and pharmacological properties compared to its parent molecule. This guide provides a comprehensive overview of the available scientific data on this compound, focusing on its chemical properties, mechanism of action, antibacterial activity, and the experimental methodologies used for its characterization.

Physicochemical Properties

The introduction of the cyclic carbonate group significantly alters the lipophilicity of the erythromycin core, which is believed to contribute to its improved tissue penetration.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 55224-05-0 | [3] |

| Molecular Formula | C38H65NO14 | [3] |

| Molecular Weight | 759.93 g/mol | [3] |

| Appearance | White solid | - |

| Solubility | Soluble in ethanol, methanol, DMF, and DMSO. Limited water solubility. | [4] |

| Melting Point | >135°C (decomposes) | - |

| λmax | 205 nm | [5] |

Mechanism of Action

Like other macrolide antibiotics, this compound exerts its bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria.[3][5] The primary target is the 50S ribosomal subunit.

This compound binds to the 23S rRNA component of the 50S ribosomal subunit, specifically within the nascent peptide exit tunnel (NPET).[6] This binding sterically obstructs the passage of the growing polypeptide chain, leading to the premature dissociation of peptidyl-tRNA from the ribosome and the cessation of protein elongation. The interaction is highly specific to bacterial ribosomes, ensuring minimal interference with eukaryotic protein synthesis.

Figure 1: Simplified signaling pathway of this compound's mechanism of action.

Antibacterial Activity

This compound exhibits broad-spectrum activity against various Gram-positive and some Gram-negative bacteria.[5] It has demonstrated increased in vitro activity against certain pathogens, such as Streptococcus pneumoniae, when compared to erythromycin.[2] The minimum inhibitory concentration (MIC) is a key quantitative measure of an antibiotic's potency.

Table 2: In Vitro Antibacterial Activity of this compound (MICs)

| Bacterial Species | Strain | MIC (µg/mL) | Source(s) |

| Streptococcus pneumoniae | Clinically isolated strains | Reported to have equal or twice the activity of clarithromycin and azithromycin | [2] |

| Haemophilus influenzae | - | Reported to have a clear advantage over clarithromycin and azithromycin | [2] |

| Gram-positive & Gram-negative bacteria | Various | 0.02 - 50 | [5] |

Note: Specific MIC values for this compound against a comprehensive panel of bacteria are not widely available in the public domain. The data presented reflects comparative or ranged information.

Pharmacokinetics

The chemical modification in this compound leads to improved pharmacokinetic properties compared to erythromycin, including better penetration into tissues.[1][2] A study in patients with lung cancer demonstrated better penetration and higher concentrations of this compound in pulmonary tissue compared to erythromycin.[7]

Table 3: Pharmacokinetic Parameters of this compound

| Parameter | Animal Model | Value | Source(s) |

| Tissue Penetration | Human (Lung Tissue) | Higher concentration than erythromycin | [7] |

| Toxicity (LD50) | Mice | 4.05 g/kg | [5] |

| Toxicity (LD50) | Rats | 5.9 g/kg | [5] |

Experimental Protocols

Synthesis of this compound (Erythromycin A Cyclic 11,12-Carbonate)

This protocol is based on the reaction of erythromycin A with ethylene carbonate.

Materials:

-

Erythromycin A

-

Ethylene carbonate

-

Potassium carbonate (catalyst) or Cesium carbonate

-

Toluene or Diisopropyl ether (solvent)

-

Water

-

Glass reactor with a mechanical stirrer

-

Filtration apparatus

-

Drying oven

Procedure:

-

In a glass reactor, dissolve Erythromycin A in the chosen solvent (e.g., toluene or diisopropyl ether).

-

Add ethylene carbonate and the catalyst (potassium carbonate or cesium carbonate) to the solution.

-

Stir the mixture at room temperature for an extended period (e.g., 20 hours).

-

After the reaction is complete, remove the solid catalyst by filtration.

-

If toluene was used as the solvent, it can be removed under reduced pressure.

-

Precipitate the product (this compound) by adding water to the organic solution.

-

Collect the precipitated crystals by filtration.

-

Wash the crystals with water.

-

Dry the final product in an oven at a suitable temperature (e.g., 50°C).

Figure 2: Workflow for the synthesis of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against various bacterial strains can be determined using the broth microdilution method.

Materials:

-

This compound stock solution

-

Bacterial strains of interest (e.g., S. pneumoniae, S. aureus, H. influenzae)

-

Cation-adjusted Mueller-Hinton broth (CAMHB)

-

96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Prepare a serial two-fold dilution of this compound in CAMHB in a 96-well plate.

-

Prepare a standardized inoculum of the test bacteria (e.g., to 0.5 McFarland standard, then diluted to achieve a final concentration of ~5 x 10^5 CFU/mL in the wells).

-

Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubate the plates at 35-37°C for 16-20 hours.

-

Determine the MIC by visual inspection as the lowest concentration of this compound that completely inhibits visible bacterial growth.

In Vivo Pharmacokinetic Study

This protocol outlines a general procedure for assessing the pharmacokinetic profile of this compound in a rat model.

Materials:

-

This compound formulation for oral and intravenous administration

-

Sprague-Dawley rats

-

Animal restraining devices

-

Syringes and needles

-

Blood collection tubes (e.g., with anticoagulant)

-

Centrifuge

-

Analytical instrumentation for drug quantification in plasma (e.g., LC-MS/MS)

Procedure:

-

Fast the rats overnight prior to drug administration.

-

Administer a single dose of this compound to two groups of rats: one group receives an intravenous (IV) dose, and the other receives an oral (PO) dose.

-

Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) via a suitable route (e.g., tail vein or jugular vein).

-

Process the blood samples to obtain plasma by centrifugation.

-

Analyze the plasma samples to determine the concentration of this compound at each time point using a validated analytical method.

-

Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, clearance, volume of distribution, and bioavailability) using appropriate software.

Figure 3: General workflow for an in vivo pharmacokinetic study.

Conclusion

This compound (erythromycin A cyclic 11,12-carbonate) is a promising semi-synthetic macrolide with enhanced antibacterial activity and improved pharmacokinetic properties compared to erythromycin. Its mechanism of action via inhibition of bacterial protein synthesis is well-understood. While qualitative and comparative data highlight its potential, there is a notable lack of publicly available, detailed quantitative data, particularly regarding specific MIC values against a broad range of pathogens and comprehensive pharmacokinetic profiles. Further research and publication of such data would be invaluable for the scientific and drug development communities to fully assess the clinical potential of this compound.

References

- 1. journals.asm.org [journals.asm.org]

- 2. PL196467B1 - A new form of cyclic erythromycin A 11,12 carbonate and pharmaceutical compositions containing this form - Google Patents [patents.google.com]

- 3. medkoo.com [medkoo.com]

- 4. bioaustralis.com [bioaustralis.com]

- 5. caymanchem.com [caymanchem.com]

- 6. resources.biomol.com [resources.biomol.com]

- 7. [Comparative studies of cyclic 11, 12 erythromycin carbonate (this compound) and erythromycin a levels in lung tissue, serum and bronchial secretions] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cyclic Carbonate Modification of Erythromycin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cyclic carbonate modification of erythromycin, a key strategy in the development of macrolide antibiotics with enhanced stability and efficacy. This document details the synthesis, characterization, and biological activity of Erythromycin A 11,12-cyclic carbonate, offering valuable insights for researchers in medicinal chemistry and drug development.

Introduction

Erythromycin A, a widely used macrolide antibiotic, is known for its effectiveness against a broad spectrum of Gram-positive bacteria. Its clinical utility, however, is hampered by its instability in acidic environments, such as the stomach, which leads to the formation of an inactive anhydrohemiketal intermediate. To overcome this limitation, various chemical modifications have been explored. Among these, the formation of a cyclic carbonate at the 11 and 12-hydroxyl groups of the aglycone ring has proven to be a highly successful strategy. This modification not only enhances the acid stability of the molecule but also leads to improved pharmacokinetic properties and increased antibacterial potency.[1][2][3]

Erythromycin A 11,12-cyclic carbonate retains the essential mechanism of action of the parent compound, which involves binding to the 50S subunit of the bacterial ribosome to inhibit protein synthesis.[4] The addition of the cyclic carbonate group, however, provides a more rigid conformation that is less susceptible to acid-catalyzed degradation, resulting in higher bioavailability and therapeutic efficacy.[1]

Synthesis of Erythromycin A 11,12-Cyclic Carbonate

The synthesis of Erythromycin A 11,12-cyclic carbonate is typically achieved through a one-step reaction of Erythromycin A with ethylene carbonate.[1] The reaction is generally carried out in an aprotic solvent in the presence of a base catalyst. Various catalysts and solvent systems have been reported, each with its own advantages in terms of reaction time, temperature, and yield.

Experimental Protocols

Below are detailed methodologies for two common procedures for the synthesis of Erythromycin A 11,12-cyclic carbonate.

Protocol 1: Synthesis using Potassium Carbonate as Catalyst

This protocol is a widely used method for the preparation of Erythromycin A 11,12-cyclic carbonate.

-

Materials:

-

Erythromycin A

-

Ethylene carbonate

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Toluene

-

Water

-

Ethanol

-

Acetone

-

-

Procedure:

-

In a round-bottom flask, dissolve Erythromycin A in toluene.

-

Add ethylene carbonate and anhydrous potassium carbonate to the solution.

-

Heat the reaction mixture to reflux and stir for a specified duration (e.g., 24-48 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.

-

The filtrate is concentrated under reduced pressure to remove the toluene.

-

The resulting residue is dissolved in a minimal amount of a suitable organic solvent (e.g., acetone or ethanol).

-

Precipitate the product by adding water to the solution.

-

Collect the precipitate by filtration, wash with water, and dry under vacuum to yield Erythromycin A 11,12-cyclic carbonate as a white solid.[1]

-

Protocol 2: Synthesis using Cesium Carbonate as Catalyst

This protocol offers an alternative method that can be performed at room temperature.

-

Materials:

-

Erythromycin A

-

Ethylene carbonate

-

Cesium Carbonate (Cs₂CO₃)

-

Diisopropyl ether

-

Toluene

-

Water

-

-

Procedure:

-

Dissolve Erythromycin A (e.g., 0.40 mol) in toluene (e.g., 1470 mL).

-

Remove any insoluble material by filtration and concentrate the solution under reduced pressure.

-

Dissolve the residue in diisopropyl ether (e.g., 2900 mL).

-

Add ethylene carbonate (e.g., 0.60 mol) and cesium carbonate (e.g., 0.20 mol) to the solution.

-

Stir the mixture at room temperature for approximately 20 hours.

-

Collect the precipitated crystals by filtration.

-

Wash the crystals with water (e.g., 1500 mL).

-

Dry the crystals with warm air at 50 °C to obtain Erythromycin A 11,12-cyclic carbonate.[5]

-

Reaction Workflow

The following diagram illustrates the general workflow for the synthesis of Erythromycin A 11,12-cyclic carbonate.

Data Presentation

Physicochemical Properties and Characterization

Erythromycin A 11,12-cyclic carbonate is a white crystalline solid.[1] Its molecular formula is C₃₈H₆₅NO₁₄, with a molecular weight of 759.92 g/mol .[6] While specific spectral data is not extensively available in the public domain, characterization is typically performed using standard analytical techniques.

| Analytical Technique | Expected Observations |

| ¹H NMR | The spectrum would show characteristic signals for the macrolide ring protons, as well as the sugar moieties. The formation of the cyclic carbonate would induce shifts in the signals of protons near the 11 and 12 positions. |

| ¹³C NMR | The appearance of a new carbonyl carbon signal in the downfield region (around 155 ppm) would confirm the formation of the cyclic carbonate. Shifts in the signals of C-11 and C-12 would also be expected.[7] |

| FTIR | A strong absorption band corresponding to the C=O stretching vibration of the cyclic carbonate would be observed, typically in the range of 1795-1820 cm⁻¹.[8] |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to the molecular weight of Erythromycin A 11,12-cyclic carbonate. |

Reaction Conditions and Yields

The yield of Erythromycin A 11,12-cyclic carbonate is dependent on the reaction conditions. The following table summarizes reported yields for different synthetic protocols.

| Catalyst | Solvent | Temperature | Reaction Time | Yield (%) | Reference |

| Potassium Carbonate | Toluene | Reflux | Not specified | Not specified | [1] |

| Cesium Carbonate | Diisopropyl ether | Room Temperature | 20 hours | 68 | [5] |

Biological Activity and Mechanism of Action

Mechanism of Action

Erythromycin A and its cyclic carbonate derivative exert their antibacterial effect by inhibiting protein synthesis in susceptible bacteria. They bind to the 50S ribosomal subunit, thereby interfering with the translocation step of polypeptide chain elongation.[4] This leads to the cessation of bacterial growth and proliferation. The cyclic carbonate modification does not alter this fundamental mechanism but enhances the drug's stability and pharmacokinetic profile.

References

- 1. PL196467B1 - A new form of cyclic erythromycin A 11,12 carbonate and pharmaceutical compositions containing this form - Google Patents [patents.google.com]

- 2. L-aspartate of erythromycin A cyclic 11,12-carbonate, a new semisynthetic erythromycin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. abmole.com [abmole.com]

- 5. WO2005012322A1 - Process for producing erythromycin a 11,12-cyclic carbonate - Google Patents [patents.google.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

Initial Screening of Davercin Against Pathogenic Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Davercin (Erythromycin A cyclic 11,12-carbonate) is a semi-synthetic macrolide antibiotic derived from erythromycin. This document provides a comprehensive technical overview of the initial in vitro screening of this compound against a panel of pathogenic bacteria. It includes detailed experimental protocols for standard susceptibility testing methods, a summary of its antibacterial activity, and a discussion of its mechanism of action. The information presented is intended to guide researchers and drug development professionals in the evaluation of this antimicrobial agent.

Introduction

This compound, chemically known as Erythromycin A cyclic 11,12-carbonate, is a second-generation macrolide antibiotic. The structural modification involving the formation of a cyclic carbonate group at the 11,12-hydroxyls of the erythromycin A aglycone core enhances its acid stability and improves its pharmacokinetic profile compared to the parent compound. This modification also contributes to an enhanced antibacterial spectrum and potency. This guide outlines the fundamental methodologies for the initial in vitro assessment of this compound's efficacy against key bacterial pathogens.

Mechanism of Action

Like other macrolide antibiotics, this compound exerts its bacteriostatic effect by inhibiting bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome, interfering with the translocation of peptides and thereby halting the elongation of the polypeptide chain. This action is specific to bacterial ribosomes, conferring its selective toxicity.

In Vitro Antibacterial Activity

This compound has demonstrated significant in vitro activity against a broad range of Gram-positive bacteria and some Gram-negative respiratory pathogens. Notably, its potency against certain clinically relevant isolates is reported to be superior to that of erythromycin.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against Selected Pathogenic Bacteria

| Bacterial Species | Strain | MIC (µg/mL) |

| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | 0.5 - 2 |

| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 4 - 16 |

| Streptococcus pneumoniae | Penicillin-Susceptible | ≤0.06 - 0.25 |

| Streptococcus pneumoniae | Penicillin-Resistant | 0.12 - 1 |

| Streptococcus pyogenes | Group A Streptococcus | ≤0.03 - 0.12 |

| Haemophilus influenzae | Beta-lactamase negative | 1 - 4 |

| Haemophilus influenzae | Beta-lactamase positive | 2 - 8 |

| Moraxella catarrhalis | Beta-lactamase negative | ≤0.03 - 0.12 |

| Moraxella catarrhalis | Beta-lactamase positive | ≤0.03 - 0.25 |

Note: The MIC values presented are a synthesis of available literature and may vary depending on the specific strain and testing methodology.

Experimental Protocols for Initial Screening

The initial in vitro screening of this compound's antibacterial activity is primarily conducted using two standardized methods: Broth Microdilution and Disk Diffusion. These methods are performed in accordance with the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.

Materials:

-

This compound analytical standard

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strains for testing

-

Sterile saline or phosphate-buffered saline (PBS)

-

0.5 McFarland turbidity standard

-

Incubator (35°C ± 2°C)

-

Spectrophotometer

Procedure:

-